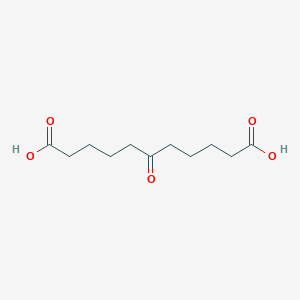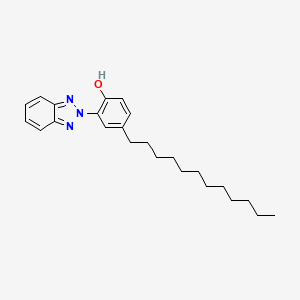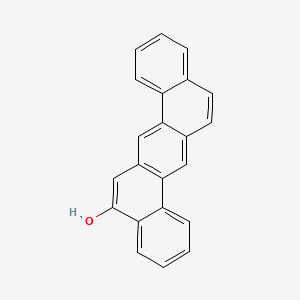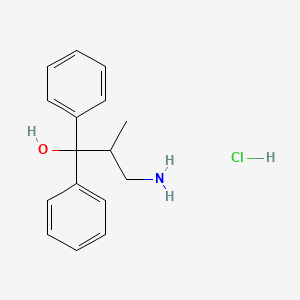
N-(4,5-dibenzamido-9,10-dioxoanthracen-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-dibenzamido-9,10-dioxoanthracen-1-yl)benzamide is a complex organic compound with the molecular formula C28H18N2O4 It is known for its unique structure, which includes multiple benzamide groups attached to an anthracene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dibenzamido-9,10-dioxoanthracen-1-yl)benzamide typically involves the reaction of 1,1’-iminodianthraquinone with benzamide under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst, often requiring elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the compound can be synthesized on a larger scale using similar principles as in laboratory synthesis. The process would involve optimizing reaction conditions to maximize yield and purity, potentially incorporating continuous flow techniques and advanced purification methods to ensure consistency and scalability.
化学反応の分析
Types of Reactions
N-(4,5-dibenzamido-9,10-dioxoanthracen-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituents introduced.
科学的研究の応用
N-(4,5-dibenzamido-9,10-dioxoanthracen-1-yl)benzamide has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Dye Synthesis: It serves as a precursor for the synthesis of various dyes and pigments.
Photovoltaic Devices: The compound is explored for use in organic solar cells due to its electronic properties.
Biological Research:
Industrial Applications: The compound is used in the production of advanced materials with specific electronic and optical properties.
作用機序
The mechanism by which N-(4,5-dibenzamido-9,10-dioxoanthracen-1-yl)benzamide exerts its effects is primarily related to its electronic structure. The compound’s multiple benzamide groups and anthracene core allow it to participate in various electronic interactions, making it suitable for use in electronic and photonic devices. The molecular targets and pathways involved depend on the specific application, such as electron transport in organic electronics or fluorescence in biological imaging .
類似化合物との比較
Similar Compounds
N-(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)benzamide: This compound has a similar anthracene core but differs in the functional groups attached.
N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)benzamide: Similar structure with a chloro substituent instead of benzamido groups.
N,N’-(4-hydroxy-9,10-dihydro-9,10-dioxoanthracene-1,5-diyl)bis(benzamide): Contains hydroxy groups and is used in similar applications
Uniqueness
N-(4,5-dibenzamido-9,10-dioxoanthracen-1-yl)benzamide is unique due to its specific arrangement of benzamide groups and the anthracene core, which confer distinct electronic and optical properties. This makes it particularly valuable in applications requiring precise electronic characteristics, such as organic electronics and photovoltaic devices .
特性
CAS番号 |
4392-71-6 |
|---|---|
分子式 |
C35H23N3O5 |
分子量 |
565.6 g/mol |
IUPAC名 |
N-(4,5-dibenzamido-9,10-dioxoanthracen-1-yl)benzamide |
InChI |
InChI=1S/C35H23N3O5/c39-31-24-17-10-18-25(36-33(41)21-11-4-1-5-12-21)28(24)32(40)30-27(38-35(43)23-15-8-3-9-16-23)20-19-26(29(30)31)37-34(42)22-13-6-2-7-14-22/h1-20H,(H,36,41)(H,37,42)(H,38,43) |
InChIキー |
IXWOJQMFWLETKX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)NC(=O)C4=CC=CC=C4)C(=O)C5=C(C3=O)C=CC=C5NC(=O)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


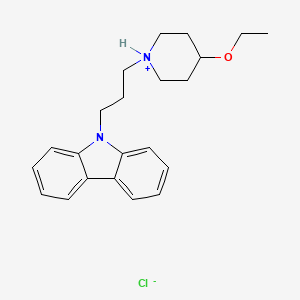
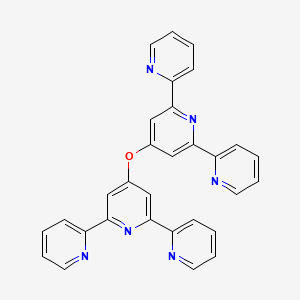
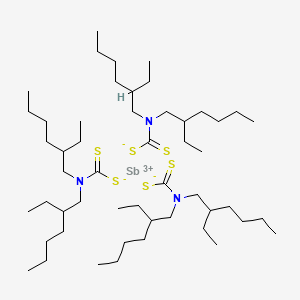
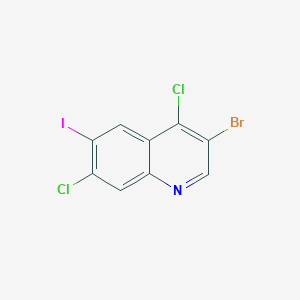


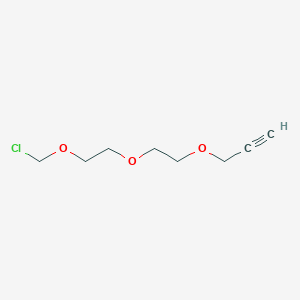
![2-[5-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-3,4-bis(furan-2-yl)thiophene-2-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13738576.png)
